Product packaging for Fenticonazole Sulfone Nitric Acid Salt(Cat. No.:CAS No. 80676-29-5)

Fenticonazole Sulfone Nitric Acid Salt

Cat. No.: B601485
CAS No.: 80676-29-5
M. Wt: 550.41
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Description

Fenticonazole Sulfone Nitric Acid Salt, with the molecular formula C 24 H 21 Cl 2 N 3 O 6 S and a molecular weight of 550.41 , is an impurity reference standard of the antifungal agent Fenticonazole Nitrate . It is scientifically recognized as Fenticonazole Nitrate - Impurity C (Nitrate Salt) . This compound is provided as an off-white sticky solid and requires storage in a refrigerator at 2-8°C to maintain stability . As a high-purity chemical reference material, its primary research application is in analytical method development and validation. It is critically used in quality control (QC) laboratories for the identification and quantification of this specific sulfone impurity in active pharmaceutical ingredients (API) and finished drug products, ensuring their safety and compliance with pharmacopeial standards such as those of the EP and BP . This product is strictly intended for research purposes in a controlled laboratory environment. It is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H20Cl2N2O3S. HNO3 B601485 Fenticonazole Sulfone Nitric Acid Salt CAS No. 80676-29-5

Properties

IUPAC Name

1-[2-[[4-(benzenesulfonyl)phenyl]methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20Cl2N2O3S.HNO3/c25-19-8-11-22(23(26)14-19)24(15-28-13-12-27-17-28)31-16-18-6-9-21(10-7-18)32(29,30)20-4-2-1-3-5-20;2-1(3)4/h1-14,17,24H,15-16H2;(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUHDNFHJIZAZPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl.[N+](=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21Cl2N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40747785
Record name Nitric acid--1-[2-{[4-(benzenesulfonyl)phenyl]methoxy}-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

550.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80676-29-5
Record name Nitric acid--1-[2-{[4-(benzenesulfonyl)phenyl]methoxy}-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Process Optimization

Multi-Step Synthesis Pathways of Fenticonazole (B42410) Sulfone and its Nitric Acid Salt

The synthesis of fenticonazole sulfone nitric acid salt is a multi-step process that begins with the construction of the core fenticonazole structure, followed by oxidation to the sulfone and subsequent formation of the nitric acid salt.

Precursor Synthesis and Intermediate Derivatization

The synthesis of the fenticonazole backbone involves the coupling of several key precursors. A common pathway begins with the preparation of 1-(2,4-dichlorophenyl)-2-imidazolylethanol. This intermediate is then reacted with a substituted benzyl (B1604629) halide. For instance, a toluene (B28343) solution of 4-phenylmercaptobenzyl chloride can be added dropwise to a mixture containing sodium hydroxide (B78521), 1-(2,4-dichlorophenyl)-2-imidazole ethanol (B145695), water, toluene, and a phase transfer catalyst like tetrabutylammonium (B224687) bromide. google.com

Another patented method describes a seven-step synthesis of fenticonazole nitrate (B79036) starting from thiophenol and p-aminobenzoic acid. google.com This pathway involves the initial preparation of copper thiophenolate, which is then used in subsequent steps. google.com The synthesis of 4-iodobenzoic acid from p-aminobenzoic acid is also a described step in forming a key intermediate. google.com

The core structure, once assembled, is essentially a sulfide (B99878), which serves as the immediate precursor to the sulfone.

Oxidation Reactions for Sulfone Formation

The conversion of the sulfide group in the fenticonazole molecule to a sulfone is a critical oxidation step. The oxidation of sulfides to sulfones is a well-established transformation in organic chemistry. acsgcipr.orgjchemrev.com A variety of oxidizing agents can be employed for this purpose. jchemrev.comorganic-chemistry.org

Historically, strong, and sometimes toxic, metal-based oxidants were used. acsgcipr.org However, more environmentally benign reagents are now preferred. acsgcipr.orgorganic-chemistry.org Hydrogen peroxide is a common choice, often used in conjunction with a catalyst or in a suitable solvent system to control the reaction and prevent over-oxidation to other species. acsgcipr.orgnih.gov The careful control of reaction stoichiometry and the mode of oxidant addition are crucial to selectively obtain the sulfone without significant side product formation. acsgcipr.org For instance, a metal-free oxidation can be achieved using a urea-hydrogen peroxide adduct with phthalic anhydride (B1165640). organic-chemistry.org

While specific conditions for the oxidation of fenticonazole to its sulfone are not detailed in the provided search results, general principles of sulfide oxidation would apply. The reaction would likely involve treating the fenticonazole base with a suitable oxidizing agent under controlled temperature and reaction time to achieve a high yield of the desired fenticonazole sulfone.

Nitric Acid Salt Formation Chemistry

The final step in the synthesis is the formation of the nitric acid salt. This is typically achieved by reacting the fenticonazole sulfone base with nitric acid. A common laboratory procedure for forming nitrate salts of imidazole-containing compounds involves dissolving the free base in a suitable organic solvent, such as diethyl ether or a mixture of ethyl acetate (B1210297) and toluene, and then adding a solution of nitric acid in an appropriate solvent. google.comgoogle.com

For example, after dissolving the purified fenticonazole base in ether, a nitric acid ether solution can be added to precipitate the nitrate salt. google.com The resulting solid can then be isolated by filtration and purified by recrystallization. google.com In one described method, after concentrating the reaction mixture to an oil, a mixed solvent of ethyl acetate and toluene is added, followed by a 20% nitric acid solution in ethyl acetate, leading to crystallization of the product. google.com The solid is then filtered, washed, and dried. google.com

Property Value Source
IUPAC Name 1-(2-(2,4-dichlorophenyl)-2-((4-(phenylsulfonyl)benzyl)oxy)ethyl)-1H-imidazole nitrate sigmaaldrich.com
CAS Number 80676-29-5 sigmaaldrich.combiosynth.com
Molecular Formula C24H21Cl2N3O6S biosynth.com
Molecular Weight 550.4 g/mol biosynth.com

Chiral Synthesis and Stereoisomeric Separation Techniques

Fenticonazole contains a chiral center, and therefore, its sulfone derivative also exists as a pair of enantiomers. The synthesis of enantiomerically pure forms is of significant interest. nih.gov

One approach to obtaining a single enantiomer is to start with a chiral precursor. A patented method describes the preparation of the levorotatory and dextrorotatory forms of fenticonazole nitrate by using the corresponding chiral (S)-(+)- or (R)-(-)-2-(1H-imidazolyl-1)-1-(2,4-dichlorophenyl) ethanol. google.com This chiral alcohol is reacted with 4-chlorobenzyl chloride in the presence of sodium hydride in anhydrous DMSO to yield the chiral fenticonazole base. google.com

Following the synthesis of the racemic mixture, separation of the enantiomers can be achieved through techniques such as chiral chromatography. Silica gel column chromatography is mentioned as a purification step for the fenticonazole base before the final salt formation, which could be adapted for chiral separations with an appropriate chiral stationary phase. google.com The synthesis of β-chiral sulfones is a challenging area, with methods like catalytic asymmetric addition to unsaturated sulfones and asymmetric hydrogenation being developed. nih.gov

Catalytic Approaches in this compound Synthesis

Catalysis plays a vital role in optimizing the synthesis of fenticonazole and its derivatives, enhancing reaction rates, and improving selectivity.

Phase Transfer Catalysis Applications

Phase transfer catalysis (PTC) is particularly useful in reactions where the reactants are in different immiscible phases, such as a solid-liquid or liquid-liquid system. nitrkl.ac.in In the synthesis of fenticonazole, a phase transfer catalyst is employed to facilitate the reaction between the aqueous sodium hydroxide phase and the organic phase containing the precursors. google.com

Tetrabutylammonium bromide is a commonly used phase transfer catalyst in such syntheses. google.com The catalyst transports the hydroxide ion from the aqueous phase to the organic phase, where it can deprotonate the hydroxyl group of 1-(2,4-dichlorophenyl)-2-imidazolylethanol, enabling its subsequent reaction with 4-phenylmercaptobenzyl chloride. google.comresearchgate.net The use of PTC can lead to higher yields and milder reaction conditions. nitrkl.ac.in

Other Catalytic Systems in Sulfone Synthesis

The oxidation of sulfides to sulfones can be achieved using a variety of catalytic systems, offering alternatives to traditional stoichiometric oxidants. These systems often provide advantages in terms of selectivity, milder reaction conditions, and improved environmental footprint.

A range of metal-based catalysts have demonstrated high efficacy in promoting the oxidation of sulfides to sulfones. For instance, niobium carbide has been shown to be an efficient catalyst for this transformation, utilizing 30% hydrogen peroxide as the oxidant. organic-chemistry.org This catalyst is noted for its reusability without significant loss of activity. organic-chemistry.org Similarly, molybdenum-based catalysts are effective for the oxidation of sulfides to sulfones and can proceed under neutral conditions in solvents like ethanol. researchgate.net Titanium-based catalysts, particularly heterogeneous nanocrystalline titania (TiO2), in conjunction with hydrogen peroxide, present a green alternative, affording high yields of sulfones. researchgate.netbohrium.com The use of a tungstate-functionalized Brönsted acidic ionic liquid has also been reported for the selective oxidation of sulfides to either sulfoxides or sulfones by controlling the reaction temperature. nih.govfrontiersin.org

Organocatalysis offers a metal-free approach to sulfone synthesis. 2,2,2-Trifluoroacetophenone can act as an efficient organocatalyst for the selective oxidation of sulfides to sulfones using hydrogen peroxide, with the selectivity being dependent on the reaction conditions. organic-chemistry.org Another metal-free option involves the use of urea-hydrogen peroxide and phthalic anhydride in ethyl acetate, which allows for the environmentally benign oxidation of sulfides directly to sulfones without the intermediate sulfoxide (B87167) being observed. organic-chemistry.org Carboxylated Multi-Walled Carbon Nanotubes (MWCNTs-COOH) have also been employed as a catalyst with aqueous hydrogen peroxide for the selective synthesis of sulfones from sulfides under solvent-free conditions at room temperature. rsc.org

The following table summarizes the performance of various catalytic systems in the oxidation of generic sulfides to sulfones, providing an indication of the potential options for the synthesis of a Fenticonazole Sulfone precursor.

Table 1: Comparison of Various Catalytic Systems for Sulfide to Sulfone Oxidation

Catalyst Oxidant Solvent Temperature (°C) Yield (%) Reference
Niobium Carbide 30% H₂O₂ Not Specified Not Specified High organic-chemistry.org
Molybdenum-based H₂O₂ Ethanol Not Specified Not Specified researchgate.net
Nanocrystalline TiO₂ H₂O₂ Not Specified Not Specified 80-98 researchgate.netbohrium.com
Tungstate-functionalized Ionic Liquid O₂/Air H₂O 50 92-99 nih.govfrontiersin.org
2,2,2-Trifluoroacetophenone H₂O₂ Not Specified Varies High organic-chemistry.org
Urea-H₂O₂/Phthalic Anhydride Urea-H₂O₂ Ethyl Acetate Not Specified Not Specified organic-chemistry.org
MWCNTs-COOH H₂O₂ Solvent-free Room Temp High rsc.org

Process Optimization and Yield Enhancement Strategies

Optimizing the reaction conditions is crucial for maximizing the yield and purity of the desired sulfone product while minimizing waste and by-products. Key parameters that can be adjusted include temperature, solvent, catalyst loading, and the nature of the oxidant.

The choice of solvent can significantly impact the reaction's efficiency. For instance, in the oxidation of sulfides catalyzed by a dendritic phosphomolybdate hybrid, 95% ethanol was found to be an effective and environmentally friendly solvent. mdpi.com The reaction temperature is another critical factor. In the same study, it was observed that increasing the temperature from 30 °C to 40 °C improved the yield of the sulfone, while a further increase to 50 °C did not lead to a significant change. mdpi.com

The concentration of the oxidant and the catalyst are also key levers for process optimization. For the oxidation of methyl phenyl sulfide using carboxylated multi-walled carbon nanotubes, the optimal ratio of sulfide to hydrogen peroxide was found to be 1:2.5 equivalents. rsc.org The reusability of the catalyst is an important consideration for industrial-scale production. Catalysts like niobium carbide and dendritic phosphomolybdate hybrids have been shown to be recyclable without a significant drop in their catalytic activity. organic-chemistry.orgmdpi.com

Recent advancements in synthetic methodologies offer novel strategies for sulfone synthesis that can lead to enhanced yields and selectivities. For example, a Ni-organophotocatalyzed enantioselective sulfonylalkenylation of alkenes has been developed for the synthesis of β-chiral sulfones, where the combination of sodium acetate and sodium phosphate (B84403) as a base was found to improve both yield and enantioselectivity. nih.gov Furthermore, catalyst-free approaches, such as the tandem nucleophilic substitution and intramolecular thiosulfonylation, provide an environmentally benign route to cyclic sulfides, which can then be oxidized to the corresponding sulfones. acs.org

The table below illustrates the effect of process parameters on the yield of sulfone in a representative oxidation reaction.

Table 2: Effect of Process Parameters on Sulfone Yield in a Representative Oxidation

Parameter Variation Outcome Reference
Temperature Increased from 30 °C to 40 °C Increased sulfone yield mdpi.com
Temperature Increased from 40 °C to 50 °C No significant change in yield mdpi.com
Solvent 95% EtOH High yield, environmentally benign mdpi.com
Base Sodium Acetate & Sodium Phosphate Enhanced yield and enantioselectivity nih.gov
Substrate Concentration Reduction from 0.1 M to 0.02 M Notable improvement in yield acs.org

By carefully selecting the catalytic system and optimizing the reaction parameters, the synthesis of the Fenticonazole Sulfone precursor can be designed to be efficient, selective, and economically viable.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural confirmation of Fenticonazole (B42410) Sulfone Nitric Acid Salt. While publicly available spectra for this specific salt are limited, the expected spectral data can be inferred from the analysis of the parent compound, Fenticonazole, and general principles of NMR. klivon.comacs.org The structure is typically confirmed using a combination of one-dimensional (¹H NMR, ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments. amazonaws.com

In ¹H NMR spectroscopy, the proton signals for the imidazole (B134444) and aromatic rings are expected in the downfield region of the spectrum. researchgate.netresearchgate.net The key diagnostic feature differentiating the sulfone from its sulfide (B99878) precursor (Fenticonazole) would be the significant downfield shift of the protons on the phenyl ring attached to the sulfonyl group, as well as the adjacent methylene (B1212753) (-OCH₂-) protons. This deshielding effect is due to the strong electron-withdrawing nature of the sulfonyl (SO₂) group compared to the sulfide (S) group.

In ¹³C NMR spectroscopy, a similar downfield shift would be observed for the carbon atoms of the phenyl ring bearing the sulfonyl group. The carbon atoms of the imidazole ring and the dichlorophenyl ring would show chemical shifts comparable to those in the parent Fenticonazole molecule. mdpi.com The presence and positions of these signals confirm the integrity of the core structure.

Table 1: Predicted ¹H and ¹³C NMR Spectral Characteristics for Fenticonazole Sulfone Nitric Acid Salt

Technique Functional Group/Proton Environment Predicted Chemical Shift (ppm) & Rationale
¹H NMR Imidazole Ring Protons~7.0-8.0 ppm, similar to parent compound. chemicalbook.com
Dichlorophenyl Ring ProtonsAromatic region, complex pattern due to substitution.
Phenylsulfone Ring ProtonsSignificant downfield shift compared to Fenticonazole's phenylsulfanyl ring protons due to the strong electron-withdrawing SO₂ group.
Methylene (-OCH₂-) ProtonsDownfield shift compared to parent compound due to proximity to the phenylsulfone moiety.
Methine (-CH-) ProtonExpected in the range of 5.0-5.5 ppm.
¹³C NMR Imidazole Ring Carbons~115-155 ppm, characteristic of imidazole derivatives. mdpi.com
Phenylsulfone Ring CarbonsCarbons attached to or near the SO₂ group will be shifted downfield.
Dichlorophenyl Ring CarbonsAromatic region, with shifts influenced by chlorine substitution.

Note: Predicted values are based on general principles and data from related compounds.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) in Compound Identification

Mass spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) are fundamental for determining the molecular weight and elemental composition of this compound. ijprdjournal.com HRMS provides a highly accurate mass measurement, which allows for the confident determination of the compound's elemental formula, C₂₄H₂₀Cl₂N₂O₃S for the free base and C₂₄H₂₁Cl₂N₃O₆S for the nitric acid salt. americanchemicalsuppliers.com

In a typical analysis using electrospray ionization (ESI) in positive mode, the compound would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺. For the free base (Fenticonazole Sulfone), this would appear at a mass-to-charge ratio (m/z) of approximately 487.05.

Table 2: Mass Spectrometry Data for Fenticonazole Sulfone

Parameter Value Source
Molecular Formula C₂₄H₂₀Cl₂N₂O₃S (Free Base) amazonaws.com
Molecular Weight ~487.40 g/mol (Free Base) amazonaws.com
Nitric Acid Salt Formula C₂₄H₂₁Cl₂N₃O₆S
Nitric Acid Salt Weight ~550.42 g/mol
Ionization Mode ESI Positive nih.gov
Expected [M+H]⁺ (Free Base) ~487.05 m/z
Characteristic Fragmentation Loss of SO₂ (-64 Da) cdnsciencepub.comaaqr.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would display characteristic absorption bands confirming its structure. The most telling evidence for the formation of the sulfone is the appearance of two strong stretching vibrations associated with the S=O bonds of the sulfonyl group. nih.gov

These bands are typically observed at:

Asymmetric S=O stretch: 1350–1300 cm⁻¹

Symmetric S=O stretch: 1160–1120 cm⁻¹

Table 3: Key Infrared (IR) Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Sulfone (SO₂) Group Asymmetric Stretch1350–1300 (Strong)
Sulfone (SO₂) Group Symmetric Stretch1160–1120 (Strong)
Nitrate (B79036) (NO₃⁻) Ion N-O Stretch1385–1350 (Strong, Broad)
Aromatic C-H Stretch3100–3000
Aromatic C=C Stretch1600–1450
Ether (C-O-C) Stretch1250–1050
Imidazole (C=N) Stretch~1580
Aryl-Cl Stretch~820

X-ray Diffraction (XRD) and Crystallography for Solid-State Structure Determination

X-ray Diffraction (XRD) and single-crystal X-ray crystallography provide definitive information about the solid-state structure of a compound. While specific crystallographic data for this compound is not publicly available, this technique, if applied, would yield precise measurements of bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the crystal lattice. mdpi.com

A successful crystallographic analysis would confirm the molecular connectivity and the conformation of the molecule in the solid state. nih.gov It would reveal the geometry of the sulfonyl group and its orientation relative to the phenyl ring. Furthermore, it would detail the ionic interaction between the protonated imidazole nitrogen and the nitrate anion, as well as any intermolecular interactions, such as hydrogen bonding or π-stacking, that dictate the crystal packing. The analysis would produce a set of crystallographic data including the unit cell dimensions (a, b, c, α, β, γ) and the space group, which together provide a unique fingerprint of the crystalline form.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for separating this compound from the parent drug substance and other related impurities, as well as for assessing its purity. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC) is the primary technique for the separation and quantification of fenticonazole and its impurities. ijprdjournal.com Reversed-phase HPLC (RP-HPLC) is the most common mode used. google.com The sulfone, being more polar than the parent sulfide (Fenticonazole), will typically have a shorter retention time on a non-polar stationary phase like C8 or C18. This difference in polarity allows for effective separation. ptfarm.pl A validated HPLC method can be used to determine the purity of a this compound reference standard or to quantify it as an impurity in bulk drug samples. cmscientifica.com.br

Table 4: Typical HPLC Parameters for the Analysis of Fenticonazole and Impurities

Parameter Typical Condition Source
Column Reversed-Phase C8 or C18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.netgoogle.com
Mobile Phase Gradient or isocratic mixture of Acetonitrile and an aqueous buffer (e.g., phosphate (B84403) buffer pH 4.0) google.com
Flow Rate 0.8–1.0 mL/min google.comptfarm.pl
Detection UV at ~220-255 nm google.comptfarm.pl
Column Temperature Ambient or controlled (e.g., 35-40 °C) nih.govresearchgate.net

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is a powerful hyphenated technique used for the direct structural elucidation of impurities within a complex mixture, eliminating the need for time-consuming isolation. nih.govconicet.gov.ar In this application, an HPLC system separates the components of a sample, and the eluent corresponding to the Fenticonazole Sulfone peak is directed into the NMR spectrometer's flow cell for analysis. nih.govtandfonline.com

Typically, stop-flow LC-NMR experiments are performed, where the chromatographic flow is halted when the impurity is in the detection cell. sigmaaldrich.com This allows for sufficient time to acquire high-quality, information-rich NMR spectra, including ¹H, ¹³C, and various 2D-NMR experiments (e.g., COSY, HSQC). This provides unambiguous structural confirmation of the impurity directly from the analytical separation, making it a highly efficient tool in impurity profiling. sigmaaldrich.com

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry, DSC)

Detailed research findings and data tables for the thermal analysis of this compound are not available in the public domain. While this compound is recognized as a potential impurity or degradation product of Fenticonazole Nitrate, specific studies detailing its thermal characteristics, such as melting point, decomposition temperature, and other phase transitions as measured by techniques like Differential Scanning Calorimetry, have not been published.

Analytical studies on Fenticonazole Nitrate and its related substances primarily focus on separation and quantification using chromatographic methods to ensure the quality and purity of the active pharmaceutical ingredient. Thermal analysis, which would provide insights into the physicochemical properties of the individual impurities like the sulfone derivative, does not appear to be a focus of the available research.

Therefore, no data tables or detailed research findings on the DSC of this compound can be provided.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity

Currently, there are no published studies that have employed quantum chemical calculations, such as Density Functional Theory (DFT), to investigate the electronic structure and reactivity of Fenticonazole (B42410) Sulfone Nitric Acid Salt. Such studies would be invaluable for understanding the molecule's fundamental properties.

DFT is a computational method used to investigate the electronic structure of many-body systems. nih.govaps.org It could provide significant insights into:

Electron Distribution and Molecular Orbitals: Mapping the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to predict regions of electrophilic and nucleophilic attack.

Chemical Reactivity Descriptors: Calculating parameters like chemical potential, hardness, and electrophilicity to quantify the molecule's reactivity. nih.govmdpi.com

Reaction Mechanisms: Elucidating the transition states and energy profiles of potential chemical reactions involving the sulfone group or other parts of the molecule. nih.gov

A theoretical DFT study would likely involve geometry optimization of the Fenticonazole Sulfone Nitric Acid Salt structure, followed by frequency calculations to ensure a true energy minimum is achieved. mdpi.com The selection of an appropriate functional (e.g., B3LYP, M06-2X) and basis set would be crucial for obtaining accurate results. nih.gov

Table 1: Hypothetical DFT-Calculated Properties for this compound This table is for illustrative purposes only, as no published data exists.

PropertyHypothetical ValueSignificance
HOMO Energy -6.5 eVIndicates electron-donating ability
LUMO Energy -1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap 5.3 eVRelates to chemical stability and reactivity
Dipole Moment 4.5 DMeasures the polarity of the molecule
Mulliken Charges Atom-specific chargesReveals sites prone to electrostatic interactions

Molecular Dynamics Simulations of Intermolecular Interactions

No specific molecular dynamics (MD) simulations for this compound have been documented in scientific literature. MD simulations are powerful tools for studying the behavior of molecules over time, providing a dynamic view of intermolecular interactions.

For this compound, MD simulations could be used to:

Analyze its interaction with biological targets, such as enzymes or receptors.

Study its behavior in different solvent environments.

Investigate the stability of potential drug-receptor complexes.

A related study on the parent compound, fenticonazole nitrate (B79036), utilized MD simulations to assess the binding stability of a drug-cholesterol complex. nih.gov The root mean square deviation (RMSD) was calculated to understand the complex's stability over a 100-nanosecond simulation, revealing that the complex was more stable than its individual components. nih.gov A similar approach for the sulfone derivative would provide critical insights into its interaction dynamics.

Conformational Analysis and Stereochemical Studies

While stereochemistry is a key aspect of fenticonazole, specific conformational analyses and stereochemical studies for the sulfone nitric acid salt derivative are not present in the available literature. Fenticonazole possesses a chiral center, meaning it exists as two enantiomers (R and S forms). nih.gov

A comprehensive conformational analysis of this compound would involve:

Identifying Stable Conformers: Using computational methods to find the lowest energy shapes the molecule can adopt.

Mapping the Potential Energy Surface: Understanding the energy barriers between different conformations.

Pharmacokinetic studies on the enantiomers of the parent compound, fenticonazole nitrate, have shown that the S-(+)-enantiomer is absorbed and eliminated faster in rats than the R-(-)-enantiomer. nih.gov This highlights the importance of stereochemistry in the biological activity of this class of molecules. A detailed stereochemical study of the sulfone derivative would be essential to understand its potential biological profile.

Prediction of Spectroscopic Properties through Theoretical Methods

There is a lack of research on the theoretical prediction of spectroscopic properties for this compound. Computational methods can be used to predict spectra (e.g., IR, NMR, UV-Vis), which can then be compared with experimental data to confirm the molecule's structure.

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies corresponding to different functional groups. For this molecule, key vibrations would include the S=O stretches of the sulfone group, the C-Cl stretches, and the vibrations of the imidazole (B134444) and phenyl rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical methods can calculate the chemical shifts of ¹H and ¹³C atoms, aiding in the interpretation of experimental NMR spectra.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict electronic transitions and the corresponding absorption wavelengths.

In a study on fenticonazole nitrate-loaded cubosomes, Fourier-transform infrared spectroscopy (FTIR) was used experimentally to confirm the lack of interaction between the drug and excipients. nih.gov A theoretical prediction of the IR spectrum for this compound would provide a valuable reference for such experimental characterizations.

Table 2: Predicted Spectroscopic Data (Illustrative) This table is for illustrative purposes only, as no published data exists.

Spectroscopic MethodPredicted FeatureCorresponding Functional Group
IR Spectroscopy ~1350-1300 cm⁻¹ (asymmetric)Sulfone (S=O)
IR Spectroscopy ~1150-1120 cm⁻¹ (symmetric)Sulfone (S=O)
¹³C NMR ~130-140 ppmAromatic Carbons
¹H NMR ~7.0-8.0 ppmAromatic Protons

Structure-Activity Relationship (SAR) Studies based on Molecular Interactions

No specific Structure-Activity Relationship (SAR) studies for this compound have been published. SAR studies are crucial for drug design, as they correlate a molecule's structural features with its biological activity.

A computational SAR study for this compound would involve:

Molecular Docking: Simulating the binding of this compound to a target protein (e.g., fungal lanosterol (B1674476) 14α-demethylase) to predict its binding affinity and orientation.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that relate the physicochemical properties of a series of related molecules to their biological activity.

Comparative Analysis: Comparing the predicted interactions of the sulfone derivative with those of the parent compound, fenticonazole, to understand how the oxidation of the sulfur atom to a sulfone affects activity. The introduction of the sulfone group significantly alters the polarity and hydrogen bonding capabilities compared to the original sulfide (B99878), which would be expected to have a profound impact on receptor binding.

General SAR studies on related azole antifungals and other compounds highlight the importance of specific structural features for biological activity. nih.govnih.govmdpi.com For instance, the interaction of the azole ring with the heme group in the active site of lanosterol 14-α-demethylase is a critical factor for antifungal activity. nih.gov

Investigational Biochemical and Cellular Mechanisms

Enzyme Inhibition and Protein Kinase Modulation in in vitro Systems

As an imidazole (B134444) derivative, the parent compound, Fenticonazole (B42410), primarily exerts its antifungal effect by inhibiting the fungal cytochrome P450 (CYP) enzyme, lanosterol (B1674476) 14α-demethylase. cabidigitallibrary.orgpatsnap.com This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. cabidigitallibrary.orgpatsnap.comdrugbank.com Inhibition of this enzyme disrupts the fungal cell membrane's integrity, leading to cell death. patsnap.comdrugbank.com

While direct studies on the enzyme inhibitory properties of Fenticonazole Sulfone are not extensively documented, it is plausible that as a metabolite, its activity may differ from the parent compound. The biotransformation of Fenticonazole to its sulfone derivative could potentially alter its affinity for various enzymes. Research on other imidazole antifungals has demonstrated that they can also inhibit human CYP450 enzymes, which is a key consideration in drug-drug interactions. researchgate.netnih.gov However, specific data on which human CYP isoforms might be inhibited by Fenticonazole Sulfone are not available.

Furthermore, the effects of Fenticonazole and its metabolites on protein kinases are not well-established. Protein kinases are crucial regulators of numerous cellular processes, and their modulation can have significant physiological effects. Some imidazole compounds have been shown to influence cellular processes regulated by protein kinases, such as cell proliferation and apoptosis in cancer cell lines. researchgate.netnih.gov Future in vitro studies are necessary to determine if Fenticonazole Sulfone exhibits any modulatory activity on specific protein kinases.

Molecular Interactions with Biological Macromolecules

The molecular interactions of Fenticonazole and its derivatives with biological macromolecules are fundamental to their mechanism of action and distribution. The primary interaction of Fenticonazole is with the heme iron of the lanosterol 14α-demethylase enzyme. cabidigitallibrary.org The lipophilic nature of Fenticonazole also facilitates its interaction with and penetration into lipid-rich biological membranes, such as the fungal cell membrane and the stratum corneum. semanticscholar.org

The introduction of a sulfone group in the Fenticonazole Sulfone metabolite would increase its polarity compared to the parent sulfide (B99878) compound. This change in physicochemical properties could influence its interaction with biological macromolecules. For instance, the increased polarity might alter its binding affinity for the active site of CYP enzymes or affect its partitioning into lipid bilayers. nih.gov The interaction with plasma proteins, which is crucial for drug distribution, could also be affected. Detailed biophysical studies, such as spectroscopy and calorimetry, would be required to characterize the specific molecular interactions of Fenticonazole Sulfone with proteins and membranes.

In Vitro Metabolic Pathway Elucidation (e.g., Sulfone/Sulfoxide (B87167) Formation)

The formation of sulfone metabolites from sulfur-containing xenobiotics is a common metabolic pathway in mammals. This biotransformation typically involves a two-step oxidation process, first to a sulfoxide and then to a sulfone.

Cytochrome P450 (CYP) Mediated Biotransformations

In vitro studies with human liver microsomes have shown that the sulfoxidation of various thioether compounds is predominantly mediated by the Cytochrome P450 (CYP) superfamily of enzymes. nih.govmdpi.com Flavin-containing monooxygenases (FMOs) can also contribute to a lesser extent. nih.gov The subsequent oxidation of the sulfoxide to the sulfone is also often catalyzed by CYP enzymes. researchgate.net

While the specific CYP isoforms responsible for the metabolism of Fenticonazole to its sulfone are yet to be definitively identified, studies on other sulfur-containing drugs suggest the involvement of various CYP enzymes, including members of the CYP1A, CYP2C, and CYP3A subfamilies. nih.govresearchgate.net For instance, the sulfoxidation of the thioether pesticide methiocarb is catalyzed by CYP1A1, CYP1A2, CYP2B6, CYP2C91, CYP2C19, CYP2D61, and FMO1. nih.gov Further research using recombinant human CYP enzymes is necessary to pinpoint the specific enzymes responsible for the sequential oxidation of Fenticonazole to Fenticonazole Sulfoxide and subsequently to Fenticonazole Sulfone.

Identification of in vitro Metabolites using Advanced Analytical Techniques

The identification and quantification of drug metabolites in in vitro systems are heavily reliant on advanced analytical techniques, primarily high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). HPLC-MS/MS methods have been developed for the sensitive and specific determination of Fenticonazole in biological matrices like plasma. These methods are crucial for pharmacokinetic studies and can be adapted for in vitro metabolism studies to identify and quantify metabolites such as Fenticonazole Sulfone. The structural elucidation of metabolites is confirmed by comparing their mass spectra and chromatographic retention times with those of synthesized reference standards.

Cellular Permeation and Intracellular Distribution Studies in Model Systems

The ability of a drug to permeate cellular membranes and distribute within the cell is critical for its efficacy. Fenticonazole is known for its high lipophilicity, which enhances its penetration into tissues and fungal cells. nih.gov Studies have shown that imidazole antifungals can be transported into fungal cells via facilitated diffusion. mdpi.com

The cellular permeation of Fenticonazole Sulfone is expected to be different from that of the parent compound due to the increased polarity of the sulfone group. In vitro models, such as Caco-2 cell monolayers, are commonly used to predict the intestinal absorption and permeability of drugs. While specific studies on Fenticonazole Sulfone are lacking, such models could be employed to determine its permeability characteristics. The intracellular distribution of Fenticonazole Sulfone would also be influenced by its physicochemical properties, affecting its accumulation in different cellular compartments. Techniques like fluorescence microscopy with labeled compounds could be utilized to visualize its intracellular localization in model systems.

Environmental Chemistry and Degradation Pathways

Photolytic Degradation Mechanisms and Kinetics

Photolytic degradation, or photodegradation, is a process by which chemical compounds are broken down by sunlight. For many organic molecules, this is a significant pathway of environmental dissipation. Studies have indicated that the parent compound, Fenticonazole (B42410), is susceptible to photodegradation researchgate.net. The proposed photolytic degradation of azole fungicides often involves the substitution of halogen atoms with hydroxyl moieties upon UV irradiation researchgate.net. Given the dichlorophenyl group in the structure of Fenticonazole Sulfone Nitric Acid Salt, a similar mechanism is plausible.

The kinetics of photolytic degradation are typically studied to determine the rate at which a compound breaks down under specific light conditions, often expressed as a half-life (t½). While specific kinetic data for this compound is unavailable, studies on other azole fungicides like fluconazole (B54011) have shown degradation half-lives ranging from two weeks to a year, indicating that indirect photochemistry can be a slow but relevant process nih.govacs.org. The rate of degradation would be influenced by factors such as the intensity and wavelength of light, the presence of photosensitizing agents in the environment (like dissolved organic matter), and the chemical's quantum yield.

Table 1: Illustrative Photodegradation Data for Related Azole Fungicides

CompoundHalf-life (t½)ConditionsReference
Fluconazole2 weeks - 1 yearIndirect Photochemistry nih.gov, acs.org
This compoundData not available

This table is illustrative and highlights the type of data needed for a full assessment. The data for Fluconazole is provided as a relevant example from the same chemical class.

Hydrolytic Stability and Degradation Kinetics in Aqueous Systems

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The rate of hydrolysis is highly dependent on the pH and temperature of the aqueous environment. Fenticonazole has been subjected to stress testing under acidic and basic hydrolysis conditions, suggesting its potential for degradation in aqueous systems researchgate.net. The stability of azole fungicides in neutral media can be relatively high, with stability decreasing as the pH increases researchgate.net.

For this compound, the ether and imidazole (B134444) functionalities could be susceptible to hydrolysis under certain conditions. The kinetics of hydrolysis are crucial for predicting the persistence of the compound in aquatic environments. For instance, studies on other compounds have shown that degradation can be pH-independent in the range of 1-5 and become base-dependent at higher pH values google.com. Without specific experimental data, it is hypothesized that the hydrolytic stability of this compound would be a key factor in its environmental persistence.

Table 2: Illustrative Hydrolytic Degradation Data for a Related Compound

CompoundpHTemperature (°C)Half-life (t½)Reference
Fenthion72559.0 days researchgate.net
Fenthion92555.5 days researchgate.net
This compoundData not availableData not availableData not available

This table is illustrative. Fenthion is presented as an example to show how pH and temperature affect hydrolytic half-life.

Biotransformation and Biodegradation in Environmental Matrices (e.g., Soil, Water)

Biotransformation and biodegradation are processes in which microorganisms, such as bacteria and fungi, break down organic compounds. These are often the primary mechanisms for the dissipation of pesticides and pharmaceuticals in soil and water. The imidazole group, a core feature of this compound, is known to be susceptible to microbial degradation. For instance, the fungicide climbazole, which also contains an imidazole moiety, has been shown to undergo biodegradation in activated sludge with a half-life of 5.3 days researchgate.net.

The rate and extent of biodegradation are influenced by several factors, including soil type, organic matter content, temperature, moisture, and the composition of the microbial community frontiersin.orgnih.gov. For example, the degradation of the herbicide sulfentrazone (B1681188) was found to be significantly affected by temperature, with higher degradation rates at 30°C and 40°C nih.gov. Microorganisms such as Nocardia brasiliensis and Penicillium sp. have been identified as potential degraders of sulfentrazone nih.gov. It is plausible that similar microbial communities could play a role in the breakdown of this compound in the environment.

Sorption and Mobility Characteristics in Various Environmental Compartments

Sorption, the process by which a chemical binds to soil particles, is a critical factor in determining its mobility in the environment. Compounds with high sorption coefficients tend to be less mobile and are less likely to leach into groundwater. The mobility of azole fungicides in soil is generally low, as they tend to be adsorbed by the organic matter in the top layers of the soil researchgate.net.

Studies on azole fungicides like penconazole, propiconazole, and difenoconazole (B1670550) have shown that their adsorption is positively correlated with the soil's organic matter content and negatively correlated with soil pH researchgate.netnih.govnih.gov. Given the structural similarities, it is expected that this compound would exhibit similar behavior. Its mobility in soil would likely be low, particularly in soils with high organic matter content. However, in sandy soils with low organic matter, the potential for leaching might be higher. The presence of other co-existing compounds can also influence mobility nih.gov.

Table 3: Illustrative Sorption Coefficients for Related Azole Fungicides

CompoundSoil TypeFreundlich Adsorption Coefficient (Kf)Reference
PropiconazoleVarious2.86 - 28.69 nih.gov
DifenoconazoleVarious14.86 - 98.93 nih.gov
PenconazoleVineyard Soils10.3 - 151 researchgate.net
This compoundData not availableData not available

This table is illustrative and demonstrates the range of sorption coefficients observed for similar compounds.

Environmental Fate Modeling and Prediction

Environmental fate models are computational tools used to predict the distribution and persistence of chemicals in the environment. These models integrate data on a compound's physicochemical properties (e.g., water solubility, vapor pressure, octanol-water partition coefficient) with its degradation kinetics (photolysis, hydrolysis, biodegradation) and sorption characteristics.

For this compound, in the absence of specific experimental data, environmental fate modeling would rely on Quantitative Structure-Activity Relationship (QSAR) models. These models predict the properties of a chemical based on its molecular structure. By inputting the structure of this compound, it is possible to estimate its environmental properties and predict its likely distribution in different environmental compartments such as air, water, soil, and sediment.

Modeling the fate of other azole fungicides like fluconazole has highlighted the potential for the formation of persistent and mobile transformation products, such as 1,2,4-triazole (B32235) nih.govacs.orgacs.org. This suggests that a comprehensive environmental risk assessment for this compound should not only consider the parent compound but also its potential degradation products, which may have their own distinct environmental behaviors and toxicological profiles.

Emerging Research Avenues and Interdisciplinary Perspectives

Development of Novel Analytical Reference Standards for Related Compounds

The quality and safety of an active pharmaceutical ingredient (API) are contingent on the identification and control of its impurities. Fenticonazole (B42410) Sulfone Nitric Acid Salt serves as a critical analytical reference standard in the quality control of Fenticonazole Nitrate (B79036). lgcstandards.commedchemexpress.com Reference standards are highly purified compounds used to confirm the identity, purity, and strength of drug substances and products. lgcstandards.comsynzeal.com

Companies specializing in pharmaceutical reference standards, such as LGC Standards and SynZeal, supply Fenticonazole Sulfone Nitric Acid Salt, often designated as "Fenticonazole Impurity C," for this purpose. lgcstandards.compharmaffiliates.comcymitquimica.com Its availability allows pharmaceutical manufacturers and regulatory agencies to accurately quantify its presence in Fenticonazole Nitrate API and finished products. unesp.br The development of such standards is crucial for stability studies and for ensuring that the levels of related compounds remain within pharmaceutically acceptable limits. synzeal.comunesp.br The characterization of this and other related compounds, such as Fenticonazole Sulfoxide (B87167) Nitric Acid Salt (Impurity B), is essential for comprehensive impurity profiling. pharmaffiliates.comlgcstandards.comnih.gov

Table 1: Key Related Compounds of Fenticonazole Nitrate Used as Analytical Standards

Impurity Name Designation Role Key Characteristics
This compound Impurity C pharmaffiliates.comcymitquimica.com Analytical Reference Standard lgcstandards.com Used to identify and quantify the sulfone degradation product or synthesis byproduct of Fenticonazole. unesp.br

This table provides an overview of key impurities of Fenticonazole Nitrate that are used as analytical reference standards for quality control purposes.

Exploration in Advanced Chemical Synthesis Reagents and Methodologies

Sulfones are a major class of organosulfur compounds that serve as important intermediates and building blocks in synthetic organic chemistry. iomcworld.comthieme-connect.com The sulfone group is electron-withdrawing, which allows it to activate adjacent atoms, stabilize carbanions, and act as a leaving group, making sulfones versatile "chemical chameleons" in synthesis. thieme-connect.com

The synthesis of sulfone derivatives, including cyclic sulfones, is an area of active research. researchgate.net Common methods for synthesizing sulfones include:

Oxidation of the corresponding sulfides or sulfoxides. thieme-connect.comnih.gov

Alkylation or arylation of sulfinate salts. thieme-connect.com

Metal-catalyzed coupling reactions. thieme-connect.com

Three-component approaches using sulfur dioxide or its surrogates. mdpi.com

While this compound is typically considered a byproduct of Fenticonazole synthesis or degradation, the chemistry of sulfones is integral to creating novel molecules. iomcworld.comresearchgate.net For instance, the Ramberg–Bäcklund reaction and the Julia olefination are classical transformations that utilize sulfones to form carbon-carbon double bonds. thieme-connect.com The sulfonyl group can be strategically introduced into a molecule to facilitate complex transformations and then removed, showcasing its utility as a temporary modulating group. thieme-connect.com Researchers are continuously exploring new reagents and methodologies, including the use of sulfinyl sulfones as precursors for sulfinyl radicals, to access a wide range of valuable organosulfur compounds. nih.gov

Application in Impurity Profiling and Quality Control of Active Pharmaceutical Ingredients

Impurity profiling is a critical component of drug development and manufacturing, mandated by regulatory authorities to ensure the safety and efficacy of pharmaceuticals. This compound is a known impurity of Fenticonazole Nitrate. pharmaffiliates.comcymitquimica.com It can arise either as a byproduct during the synthesis process or as a degradation product during storage, especially under stress conditions. unesp.br

The development of stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC), is essential for separating and quantifying the API from its degradation products. unesp.br A study on Fenticonazole cream demonstrated that the drug is unstable under various stress conditions, including acidic, alkaline, and oxidative environments, leading to the formation of degradation products. unesp.br The ability to monitor for specific impurities like the sulfone derivative is paramount for setting specifications and release criteria for the final drug product. synzeal.com

The availability of this compound as a certified reference material, with a specified purity (e.g., >95% by HPLC), enables its use in method validation for accuracy, precision, and specificity, ensuring that quality control laboratories can reliably detect and quantify this impurity. lgcstandards.comlgcstandards.com

Supramolecular Chemistry and Crystal Engineering of Sulfone Derivatives

Crystal engineering is the rational design of functional solid materials by controlling the self-assembly of molecules through non-covalent interactions. usf.edu Hydrogen bonds are particularly important in this field as they are strong and directional, guiding molecules to form well-defined supramolecular architectures. usf.edu

The study of sulfone derivatives containing heterocyclic moieties, such as the 1,2,4-triazole (B32235) ring found in Fenticonazole, is an active area of research in crystal engineering. nih.govnih.gov The sulfone group, with its capacity for acting as a hydrogen bond acceptor, and the triazole ring, with its hydrogen bond donor and acceptor sites, can participate in forming robust intermolecular networks. iomcworld.comnih.gov

Researchers have synthesized and analyzed the crystal structures of novel sulfone derivatives containing 1,2,4-triazole moieties, revealing how these molecules pack in the solid state. nih.govnih.gov Understanding these packing arrangements and intermolecular interactions is fundamental to controlling the physicochemical properties of a pharmaceutical solid, such as solubility, stability, and bioavailability. Furthermore, recent studies on other sulfone derivatives have shown that their crystalline forms can exhibit remarkable properties, such as functioning as thermoelastic actuators, driven by phase transitions within the crystal lattice. acs.org This highlights the potential for designing sulfone-based materials with unique functional properties.

Green Chemistry Approaches in Synthesis and Degradation

Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In pharmaceutical manufacturing, this includes developing more efficient synthetic routes and understanding the environmental fate and degradation of drugs.

In the synthesis of sulfone derivatives, green approaches are being explored. For example, the oxidation of sulfides to sulfones can be performed using hydrogen peroxide (H₂O₂), a greener oxidizing agent whose only byproduct is water, often in the presence of a catalyst like sodium tungstate. nih.gov Other research focuses on photocatalytic methods and the use of sulfur dioxide surrogates to make the synthesis of sulfones safer and more sustainable. mdpi.com

The degradation of azole antifungals, the class to which Fenticonazole belongs, is an area of environmental concern. researchgate.netnih.gov Many azoles are persistent in the environment and are not effectively removed by conventional wastewater treatment. nih.govacs.org Research into advanced oxidation processes (AOPs), such as UV photolysis and Fenton reactions, has shown promise for degrading these compounds. researchgate.netnih.gov Studies on azoles like fluconazole (B54011) show that photodegradation can occur, but it can be slow and lead to the formation of persistent transformation products like 1,2,4-triazole. nih.govacs.org These findings underscore the importance of designing new generations of drugs that are not only effective but also readily degradable in the environment.

Table 2: List of Chemical Compounds Mentioned

Compound Name CAS Number Molecular Formula
This compound 80676-29-5 lgcstandards.com C₂₄H₂₀Cl₂N₂O₃S·HNO₃ qmx.com
Fenticonazole Nitrate 73151-29-8 synzeal.com C₂₄H₂₀Cl₂N₂OS·HNO₃ synzeal.com
Fenticonazole Sulfoxide Nitric Acid Salt 80639-95-8 lgcstandards.comnih.gov C₂₄H₂₀Cl₂N₂O₂S·HNO₃ lgcstandards.com
Hydrogen Peroxide 7722-84-1 H₂O₂
Sodium Tungstate 13472-45-2 Na₂WO₄
1,2,4-Triazole 288-88-0 C₂H₃N₃

This table provides a reference for the chemical compounds discussed in the article.

Q & A

Basic: What methods ensure high-purity synthesis of Fenticonazole Sulfone Nitric Acid Salt?

Methodological Answer:
To synthesize the sulfone derivative, oxidize Fenticonazole Nitrate (CAS 73151-29-8) using oxidizing agents like m-chloroperbenzoic acid or hydrogen peroxide in an acetic acid solvent under controlled temperatures (40–60°C) . Monitor reaction progress via thin-layer chromatography (TLC). Purify the product using recrystallization in a mixed solvent system (e.g., ethanol-water) to remove unreacted starting material and byproducts. Confirm purity (>99%) via high-performance liquid chromatography (HPLC) with UV detection at 254 nm, referencing standards from pharmacopeial guidelines .

Basic: Which analytical techniques validate the structural integrity and purity of the compound?

Methodological Answer:

  • X-ray Diffraction (XRD): Characterize crystalline structure and confirm sulfone formation by comparing lattice parameters to reference data .
  • Fourier-Transform Infrared Spectroscopy (FTIR): Identify functional groups (e.g., sulfone S=O stretching at ~1150–1300 cm⁻¹) and distinguish from sulfoxide intermediates .
  • X-ray Photoelectron Spectroscopy (XPS): Quantify sulfur oxidation states (e.g., sulfone vs. sulfide) and detect trace impurities .
  • Ion Chromatography: Measure nitrate counterion concentration using JCSS-certified sulfate ion standards for calibration .

Basic: How can researchers determine the solubility profile of this compound?

Methodological Answer:
Use the shake-flask method: Saturate the compound in solvents (e.g., water, ethanol, DMSO) at 25°C, filter undissolved material, and quantify solubility via UV-Vis spectrophotometry at λmax. Classify solubility according to USP guidelines (e.g., "sparingly soluble" if <1 mg/mL) . For ionic strength effects, perform experiments in buffered solutions (pH 1–12) to simulate physiological or storage conditions .

Advanced: How does thermal stress influence the stability of this compound?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Heat samples at 10°C/min up to 800°C under nitrogen to assess decomposition points. Sulfone groups typically degrade above 350°C, while nitrate decomposition occurs ~200–300°C .
  • Isothermal Stability Studies: Incubate samples at 40–60°C for 4–12 weeks and monitor degradation via HPLC. Compare degradation products (e.g., free nitric acid or sulfonic acid derivatives) to accelerated stability models .

Advanced: What experimental designs evaluate interactions between this compound and biological macromolecules?

Methodological Answer:

  • Fluorescence Quenching Assays: Incubate the compound with serum albumin (e.g., BSA) and measure fluorescence emission changes (λex = 280 nm) to calculate binding constants (Kb) .
  • Circular Dichroism (CD): Monitor conformational changes in enzymes (e.g., cytochrome P450) upon binding to assess inhibitory effects .
  • Molecular Dynamics Simulations: Model interactions with fungal lanosterol 14α-demethylase to predict binding affinity and mechanism of action .

Advanced: How can researchers resolve contradictions in reported degradation pathways of the compound?

Methodological Answer:

  • Multi-Technique Validation: Combine LC-MS (to identify degradation products) with XPS (to track sulfur oxidation states) and FTIR (to detect intermediate functional groups) .
  • Controlled Stress Testing: Replicate conflicting studies under identical conditions (e.g., pH, temperature) to isolate variables causing discrepancies. For example, nitric acid release under humid vs. anhydrous conditions may explain divergent degradation profiles .

Advanced: What comparative studies differentiate this compound from structurally related antifungal agents?

Methodological Answer:

  • Minimum Inhibitory Concentration (MIC) Assays: Test against Candida spp. and dermatophytes using broth microdilution (CLSI M27/M38 guidelines). Compare with clotrimazole or miconazole salts to assess potency shifts due to sulfone/nitrate modifications .
  • Cellular Uptake Studies: Use radiolabeled ([³H]-tagged) compounds in keratinocyte monolayers to quantify permeability coefficients (Papp) and correlate with logP values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.